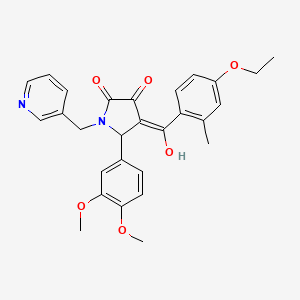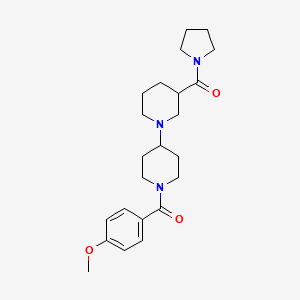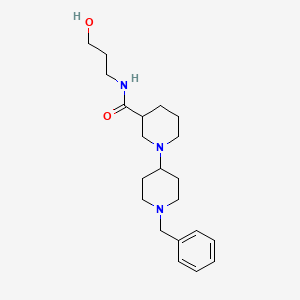
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide, also known as DFU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFU belongs to the class of drugs known as peroxisome proliferator-activated receptor (PPAR) agonists, which are known to modulate lipid and glucose metabolism.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity. In addition, N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Wirkmechanismus
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide is a PPAR agonist that binds to and activates PPARα and PPARγ receptors. Activation of these receptors leads to the upregulation of genes involved in lipid and glucose metabolism, resulting in improved insulin sensitivity and glucose metabolism. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide also has anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide also improves lipid metabolism by reducing triglyceride and cholesterol levels in the blood. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to reduce body weight and adipose tissue mass in animal models of obesity. In addition, N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has several advantages as a research tool, including its high purity and specificity for PPAR receptors. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide is also readily available and has been extensively studied, making it a well-characterized compound. However, N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has some limitations as a research tool, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
Future research on N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide could focus on its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide could also be used as a tool to study the role of PPAR receptors in lipid and glucose metabolism. In addition, future research could focus on developing new derivatives of N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide with improved pharmacological properties, such as increased potency and solubility.
Synthesemethoden
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzoyl chloride with 2-furoyl chloride followed by reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-furoic acid followed by reaction with piperidine-4-carboxylic acid. Both methods result in the formation of N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide with high purity.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-12-3-4-14(13(19)10-12)20-16(22)11-5-7-21(8-6-11)17(23)15-2-1-9-24-15/h1-4,9-11H,5-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXIWOHCTGQOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5312455.png)
![2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5312456.png)


![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5312493.png)

![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)

![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5312522.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B5312525.png)
![8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5312534.png)

